



Application Notes: JNJ-3790339 for Jurkat T-Cell Activation

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Compound of Interest		
Compound Name:	JNJ-3790339	
Cat. No.:	B12412595	Get Quote

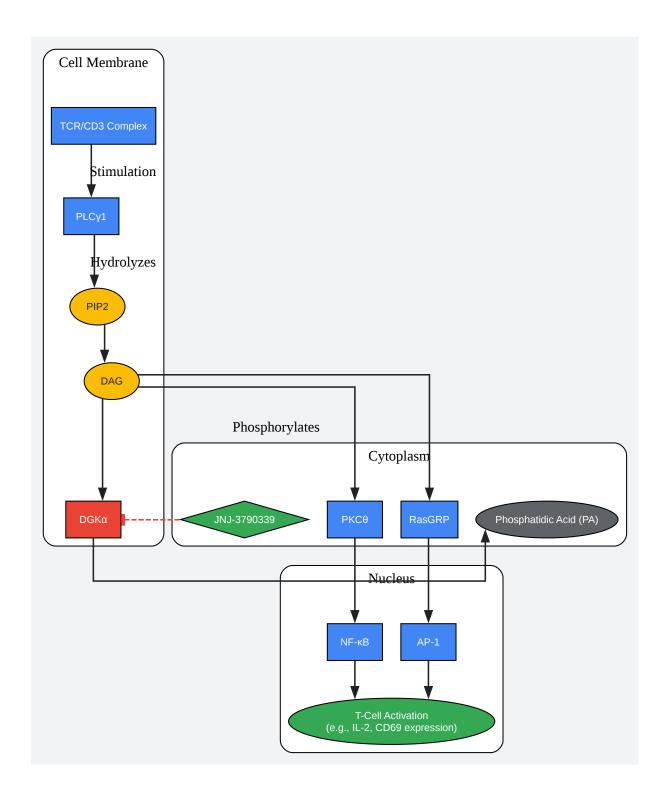
Introduction

JNJ-3790339 is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that acts as a critical negative regulator of T-cell activation.[1][2][3][4][5] DGKα functions by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA), thereby attenuating signaling pathways downstream of the T-cell receptor (TCR).[5][6] By inhibiting DGKα, JNJ-3790339 enhances and sustains DAG-mediated signaling, leading to an upregulation of T-cell activation.[1][2][4] This makes JNJ-3790339 a valuable tool for studying T-cell biology and a potential candidate for improving immunotherapies.[2][5] These notes provide a comprehensive guide for using JNJ-3790339 to modulate the activation of Jurkat T-cells, a widely used human T-cell leukemia line that serves as a model for T-cell signaling.[7][8]

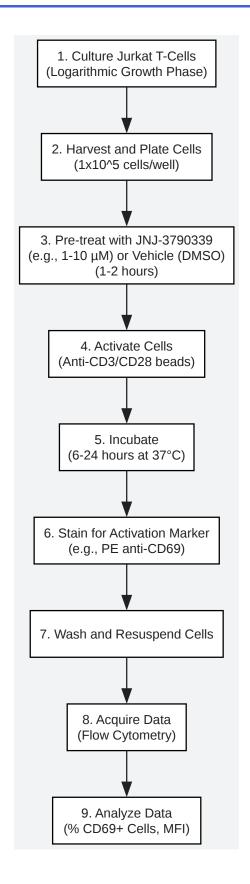
Mechanism of Action

Upon T-cell receptor (TCR) engagement, phospholipase C-y1 (PLCy1) is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol 1,4,5-trisphosphate (IP3).[6] DAG is crucial for activating several downstream pathways, including those involving Protein Kinase C theta (PKC θ), RasGRP, NF- κ B, and AP-1, which collectively drive T-cell activation, proliferation, and cytokine production.[6][9] DGK α terminates this signal by phosphorylating DAG to PA. **JNJ-3790339** selectively inhibits DGK α (IC50 of 9.6 μ M), preventing DAG depletion and thus amplifying the signaling cascade, resulting in enhanced T-cell activation.[1][4][10]









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